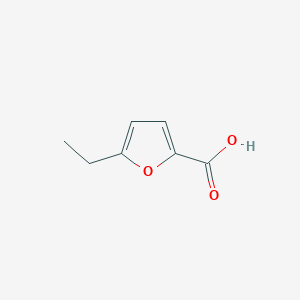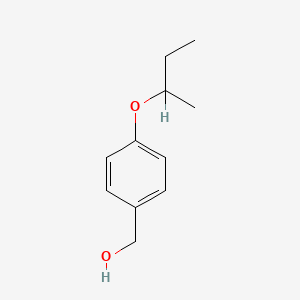
N-羟基-1-肼基甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-1-hydrazinecarboxamide is a versatile compound with significant importance in organic synthesis and drug discovery. It serves as a crucial intermediate for the synthesis of diverse organic compounds and acts as a valuable starting material for the production of various bioactive compounds .
科学研究应用
N-hydroxy-1-hydrazinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It is used in the development of drugs for treating cancer, inflammation, bacterial, and fungal infections.
Industry: It is utilized in the production of agrochemicals, such as insecticides, herbicides, and fungicides.
作用机制
Target of Action
N-Hydroxy-1-hydrazinecarboxamide (NHH) is a versatile compound that plays a significant role in the fields of organic synthesis and drug discovery . It serves as a crucial intermediate for the synthesis of diverse organic compounds and acts as a valuable starting material for the production of various bioactive compounds .
Mode of Action
This property allows NHH to interact with its targets and induce changes that lead to the production of various bioactive compounds .
Biochemical Pathways
NHH affects multiple biochemical pathways due to its versatility in synthesizing bioactive compounds . It has been employed in the synthesis of various drugs, including anti-cancer, anti-inflammatory, antibacterial, and antifungal agents . Moreover, it plays a significant role in the synthesis of agrochemicals, such as insecticides, herbicides, and fungicides . The exact biochemical pathways affected by NHH and their downstream effects are subject to the specific derivatives synthesized.
Pharmacokinetics
It has demonstrated the ability to increase the production of certain drug-metabolizing enzymes, thereby enhancing the efficacy of drugs This suggests that NHH may have favorable pharmacokinetic properties that enhance its bioavailability
Result of Action
Animal studies have indicated that NHH exhibits inhibitory effects on cancer cell growth, reduces inflammation, and enhances the production of specific proteins involved in cell signaling pathways . These results suggest that NHH has a broad range of molecular and cellular effects, which are likely dependent on the specific bioactive compounds synthesized from NHH.
生化分析
Biochemical Properties
N-Hydroxy-1-hydrazinecarboxamide plays a pivotal role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to increase the production of certain drug-metabolizing enzymes, thereby enhancing the efficacy of drugs . The compound is believed to act as a proton donor, facilitating the synthesis of a diverse range of bioactive compounds .
Cellular Effects
N-Hydroxy-1-hydrazinecarboxamide exhibits significant effects on various types of cells and cellular processes. It has been observed to inhibit cancer cell growth, reduce inflammation, and enhance the production of specific proteins involved in cell signaling pathways . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Hydroxy-1-hydrazinecarboxamide involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as a proton donor plays a crucial role in its mechanism of action, facilitating the synthesis of bioactive compounds . Additionally, it has been shown to enhance the production of specific proteins involved in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxy-1-hydrazinecarboxamide change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that the compound maintains its efficacy over time, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of N-Hydroxy-1-hydrazinecarboxamide vary with different dosages in animal models. Threshold effects have been observed, with higher doses leading to toxic or adverse effects . It is crucial to determine the optimal dosage to maximize the compound’s efficacy while minimizing potential side effects .
Metabolic Pathways
N-Hydroxy-1-hydrazinecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels . The compound’s role as a proton donor is particularly important in these pathways, facilitating the synthesis of bioactive compounds .
Transport and Distribution
Within cells and tissues, N-Hydroxy-1-hydrazinecarboxamide is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of N-Hydroxy-1-hydrazinecarboxamide affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its interactions with biomolecules and its overall efficacy . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-1-hydrazinecarboxamide typically involves the reaction of hydrazinecarboxamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of N-hydroxy-1-hydrazinecarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The reaction is often conducted in large reactors with precise temperature and pH control to ensure consistent product quality .
化学反应分析
Types of Reactions
N-hydroxy-1-hydrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various bioactive compounds, such as anti-cancer, anti-inflammatory, antibacterial, and antifungal agents. These products are of significant interest in medicinal chemistry and drug discovery .
相似化合物的比较
Similar Compounds
Similar compounds to N-hydroxy-1-hydrazinecarboxamide include:
- Hydrazinecarboxamide
- Hydroxylamine
- Semicarbazide
Comparison
Compared to these similar compounds, N-hydroxy-1-hydrazinecarboxamide is unique due to its versatility in synthesizing a wide array of bioactive compounds. Its ability to act as a proton donor and its inhibitory effects on cancer cell growth and inflammation make it a valuable compound in medicinal chemistry and drug discovery .
属性
CAS 编号 |
21520-79-6 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
ethyl 4-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12-8-9(2)10-6-4-5-7-11(10)14-12/h4-8H,3H2,1-2H3 |
InChI 键 |
OWRUVBQJRQRQPM-UHFFFAOYSA-N |
SMILES |
C(=O)(NN)NO |
规范 SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)C |
Key on ui other cas no. |
21520-79-6 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















